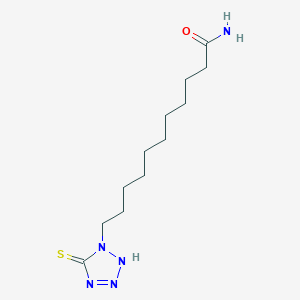
11-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)undecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)undecanamide is a chemical compound that belongs to the class of tetrazoles Tetrazoles are synthetic organic heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)undecanamide typically involves the formation of the tetrazole ring followed by the attachment of the undecyl chain. One common method for synthesizing tetrazoles is the [3+2] cycloaddition reaction between an azide and a nitrile. This reaction can be catalyzed by various agents, including copper(I) salts and other transition metals .
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often involves the use of microwave-assisted synthesis and heterogeneous catalysts to improve yield and reduce reaction times . These methods are designed to be more efficient and environmentally friendly compared to traditional synthetic routes.
Analyse Chemischer Reaktionen
Types of Reactions
11-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)undecanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines.
Substitution: The hydrogen atoms on the tetrazole ring can be substituted with various functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted tetrazoles.
Wissenschaftliche Forschungsanwendungen
11-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)undecanamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 11-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)undecanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisosteric replacement for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,5-Dimethyl-2-phenyl-4-(5-sulfanylidene-2,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)-2,3-dihydro-1H-pyrazol-3-one
- N-[4-(5-Thioxo-2,5-dihydro-1H-tetrazol-1-yl)phenyl]hexadecanamide
Uniqueness
11-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)undecanamide is unique due to its specific structure, which includes an undecyl chain attached to the tetrazole ring. This structure provides distinct physical and chemical properties, such as increased lipophilicity and potential for enhanced biological activity compared to other tetrazole derivatives .
Eigenschaften
CAS-Nummer |
61197-41-9 |
|---|---|
Molekularformel |
C12H23N5OS |
Molekulargewicht |
285.41 g/mol |
IUPAC-Name |
11-(5-sulfanylidene-2H-tetrazol-1-yl)undecanamide |
InChI |
InChI=1S/C12H23N5OS/c13-11(18)9-7-5-3-1-2-4-6-8-10-17-12(19)14-15-16-17/h1-10H2,(H2,13,18)(H,14,16,19) |
InChI-Schlüssel |
AXKPLOXWGRGZDU-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCN1C(=S)N=NN1)CCCCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


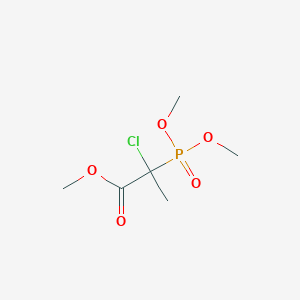


![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)quinoline](/img/structure/B14583217.png)
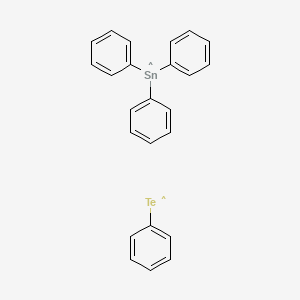
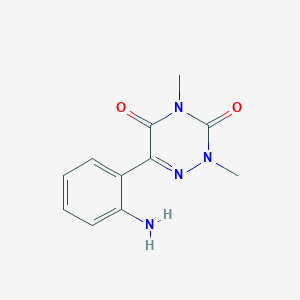
![N-{1-[2-(7-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea](/img/structure/B14583235.png)
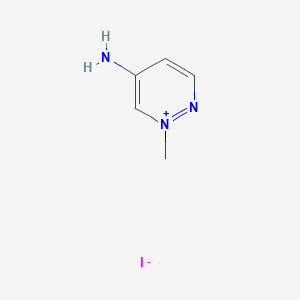
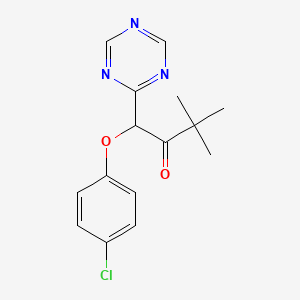
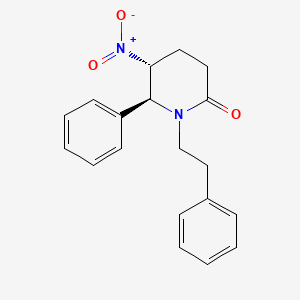
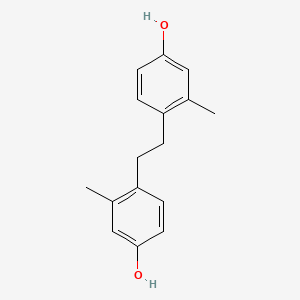
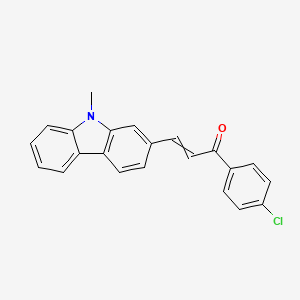
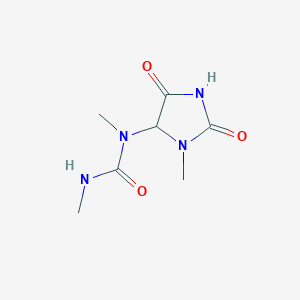
![2-[(Oxiran-2-yl)methoxy]-3-[(prop-2-en-1-yl)oxy]propan-1-ol](/img/structure/B14583267.png)
